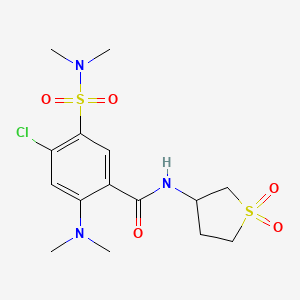![molecular formula C15H9ClF2N2S3 B11488230 5-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B11488230.png)
5-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(2-Chloro-4,5-difluorophenyl)methyl]sulfanyl}-3-phenyl-2,3-dihydro-1,3,4-thiadiazole-2-thione is a heterocyclic compound that belongs to the class of thiadiazoles. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
The synthesis of 5-{[(2-Chloro-4,5-difluorophenyl)methyl]sulfanyl}-3-phenyl-2,3-dihydro-1,3,4-thiadiazole-2-thione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-chloro-4,5-difluorobenzyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the thiadiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-{[(2-Chloro-4,5-difluorophenyl)methyl]sulfanyl}-3-phenyl-2,3-dihydro-1,3,4-thiadiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiadiazole rings, respectively.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-{[(2-Chloro-4,5-difluorophenyl)methyl]sulfanyl}-3-phenyl-2,3-dihydro-1,3,4-thiadiazole-2-thione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes or receptors involved in various biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . Similarly, its anticancer activity could be due to the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
5-{[(2-Chloro-4,5-difluorophenyl)methyl]sulfanyl}-3-phenyl-2,3-dihydro-1,3,4-thiadiazole-2-thione can be compared with other thiadiazole derivatives such as:
5-Phenyl-1,3,4-thiadiazole-2-thiol: Similar structure but lacks the chloro and difluoro substituents, which may affect its biological activity.
2-Amino-5-mercapto-1,3,4-thiadiazole: Contains an amino group, which can lead to different reactivity and biological properties.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar to the target compound but with different substituents on the phenyl ring, leading to variations in activity and applications.
The unique combination of chloro and difluoro substituents in 5-{[(2-Chloro-4,5-difluorophenyl)methyl]sulfanyl}-3-phenyl-2,3-dihydro-1,3,4-thiadiazole-2-thione contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H9ClF2N2S3 |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
5-[(2-chloro-4,5-difluorophenyl)methylsulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C15H9ClF2N2S3/c16-11-7-13(18)12(17)6-9(11)8-22-14-19-20(15(21)23-14)10-4-2-1-3-5-10/h1-7H,8H2 |
InChI Key |
KRMNYJYSTIBKEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)SC(=N2)SCC3=CC(=C(C=C3Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11488147.png)
![1,6-Dihydroimidazo[4,5-e][1,3]benzimidazole](/img/structure/B11488148.png)

![2-[3-nitro-5-(pyridin-3-yloxy)-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B11488150.png)
![N-[1-(3-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11488172.png)
![N-{2-[(3-bromo-4-methoxyphenyl)(hydroxy)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B11488175.png)
![N-ethyl-6-[(6-propoxypyridazin-3-yl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B11488180.png)
![1-benzyl-6-cyclopentyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11488186.png)
![methyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11488192.png)
![8-amino-6-(2-chlorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11488197.png)

![6-butyl-1,3-dimethyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11488212.png)
![4,4-dimethyl-13-(3-methylbutoxy)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11488220.png)
![4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11488221.png)
